molecular formula C8H7ClN4O B176465 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-28-1

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B176465
CAS No.: 119448-28-1
M. Wt: 210.62 g/mol
InChI Key: IUCNOGHXJSSDJV-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a chlorine atom at the 6-position and a carbohydrazide group (-CONHNH₂) at the 2-position. Its molecular formula is C₈H₇ClN₄O (MW: 210.62 g/mol), and it serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and reactivity for further functionalization . The compound is synthesized via hydrazinolysis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate intermediates, a method common to many imidazopyridine derivatives .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNOGHXJSSDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191809
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-28-1
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119448-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthesis from 3-Amino-6-chloropyridazine

This method involves a two-step process to construct the imidazo[1,2-a]pyridine core and introduce the carbohydrazide moiety:

  • Formation of the Imidazo Ring :

    • 3-Amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours to yield N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine.

    • Key Conditions :

      • Molar ratio of 3-amino-6-chloropyridazine to DMF-DMA: 1:4 to 4:1.

      • Solvent-free or acetonitrile-mediated reaction.

  • Hydrazide Introduction :

    • The formamidine intermediate undergoes nucleophilic substitution with bromoacetonitrile at 50–160°C for 3–15 hours, followed by alkaline hydrolysis (pH 7–9) to yield the carbohydrazide.

    • Optimized Yield : 77.5% with 98.5% purity after recrystallization.

Hydrazidation of Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate

An alternative route involves hydrolyzing the ethyl ester to the carboxylic acid, followed by hydrazide formation:

  • Ester Hydrolysis :

    • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is treated with aqueous NaOH or HCl to yield the free carboxylic acid.

  • Condensation with Hydrazine :

    • The carboxylic acid reacts with hydrazine hydrate in ethanol under reflux, forming the carbohydrazide derivative.

    • Typical Conditions :

      • Solvent: Ethanol/water mixture.

      • Temperature: 80–100°C.

      • Reaction Time: 6–12 hours.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Cyclization Efficiency : Acetonitrile and DMF enhance reaction rates compared to ethanol due to better solubility of intermediates.

  • Temperature Control : Reactions above 100°C risk decomposition, while suboptimal temperatures (<50°C) lead to incomplete cyclization.

Stoichiometric Ratios

  • Excess DMF-DMA (4:1 molar ratio) improves formamidine intermediate yield by driving the reaction to completion.

  • Bromoacetonitrile must be added in a 1:1 molar ratio to avoid side reactions.

Purification and Crystallization Techniques

Recrystallization Protocols

  • Solvent System : Ethyl acetate/n-hexane (1:2 v/v) effectively removes hydrophobic impurities.

  • Yield Enhancement : Double recrystallization increases purity from 95% to >98%.

Chromatographic Methods

  • Silica Gel Chromatography : Employed for crude product purification using ethyl acetate/hexane gradients (10–50% ethyl acetate).

  • HPLC Analysis : Confirms purity via reverse-phase C18 columns with acetonitrile/water mobile phases.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, imidazo-H), 7.92 (d, 1H, pyridine-H), 4.25 (s, 2H, NH2).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Purity Assessment

  • HPLC Retention Time : 6.8 minutes under isocratic conditions (acetonitrile:water = 70:30).

  • Melting Point : 228–230°C (consistent with literature).

Comparative Analysis of Synthetic Methods

ParameterCyclization RouteHydrazidation Route
Starting Material CostModerateLow
Reaction Steps23
Overall Yield77.5%65–70%
Purity98.5%95–97%
ScalabilityIndustrial-friendlyLab-scale

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Waste Management : Alkaline filtrates from pH adjustment require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the development of anti-inflammatory and anti-cancer agents. The structural properties of this compound allow for modifications that enhance pharmacological efficacy.

Case Study: Anti-Cancer Activity
A study evaluated the compound's efficacy against breast cancer cells. Results indicated a dose-dependent reduction in tumor volume, with a high dose (50 mg/kg) achieving a 70% reduction compared to control groups. This suggests its potential as a lead compound in cancer therapy.

Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)70

Biochemical Research

Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes, such as carbonic anhydrases and various kinases. These enzymes are pivotal in numerous physiological processes and diseases, making this compound a candidate for developing targeted therapies.

Mechanism of Action
The mechanism involves binding to the active sites of these enzymes, modulating their activity and potentially leading to therapeutic effects against diseases like cancer and metabolic disorders.

Antimicrobial Properties

Broad-Spectrum Activity
The compound has shown promise as an antimicrobial agent. Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disrupting bacterial cell membranes and interfering with metabolic processes.

Research Findings
One study reported moderate antibacterial activity against specific strains, suggesting further exploration is needed to fully understand its potential as an antimicrobial agent.

Material Science Applications

Development of Advanced Materials
In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its incorporation enhances chemical resistance and durability, making it valuable for industrial applications.

Agricultural Chemistry

Agrochemical Development
The compound contributes to the formulation of agrochemicals, aiding in the development of more effective pesticides and herbicides. Its unique structure allows for interactions with biological targets relevant to pest control.

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard for quantifying related compounds in various samples. Its stability and defined properties ensure accuracy and reliability in analytical procedures.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. In the context of fluorescent probes, the compound’s structure allows it to undergo changes in fluorescence in response to pH variations, making it useful for real-time imaging of pH changes in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Halogen and Positional Isomers

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • Structure : Bromine replaces chlorine at the 6-position.
  • Properties : Exhibits anticonvulsant activity, attributed to enhanced lipophilicity from the bromine atom, which may improve blood-brain barrier penetration .
  • Synthesis : Similar to the chloro derivative but starts with brominated precursors.
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
  • Structure : Positional isomer with the carbohydrazide group at the 3-position instead of 2.
  • Properties: Limited direct data, but related 3-substituted imidazopyridines show altered pharmacokinetics due to steric and electronic effects .
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
  • Structure : Chlorine at the 7-position.
  • Properties: No specific activity reported, but positional chlorine substitution can modulate target selectivity in enzyme inhibition .
6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic Acid
  • Structure : Pyrazine ring instead of pyridine, with a methoxy group at 6-position.
  • Properties : Enhanced solubility and distinct electronic properties due to the pyrazine ring and methoxy group, favoring antimicrobial applications .

Functional Group Modifications

Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide
  • Structure : Ester group (-COOEt) instead of carbohydrazide.
  • Properties : Intermediate in synthesizing carbohydrazides; lacks direct bioactivity but critical for derivatization .
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
  • Structure : Schiff base derivative with a 2-chlorobenzylidene group.
  • Properties : Improved corrosion inhibition in acidic environments (e.g., 0.5 M HCl) due to planar structure and electron-rich sites .
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
  • Structure : Methyl group at the 7-position.
  • Properties : Demonstrates anticancer activity via apoptosis induction in cancer cells, highlighting the role of alkyl substituents in enhancing cytotoxicity .

Biological Activity

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and a carbohydrazide functional group at the 2-position. Its chemical formula is C8H7ClN4OC_8H_7ClN_4O and it has a molecular weight of approximately 198.62 g/mol. The presence of the chloro group influences its reactivity and biological interactions due to chlorine's electronegativity.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have been reported in ranges as low as 0.07–0.14 μM against extensively drug-resistant (XDR) Mtb strains .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of imidazo[1,2-a]pyridine derivatives. In vivo studies have demonstrated that these compounds can protect against maximal electroshock seizures, suggesting their utility in treating epilepsy . The exact mechanism remains to be fully elucidated, but it is hypothesized that these compounds may interact with ion channels or neurotransmitter systems involved in seizure activity.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that certain derivatives of imidazo[1,2-a]pyridine are non-toxic at therapeutic doses. For example, one study reported an IC50 greater than 128 μM for cytotoxic effects against VERO cells, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo ring significantly impact its potency against specific biological targets.

CompoundStructural ModificationActivity
Compound AMethyl group at position 6Enhanced antimicrobial activity
Compound BChlorine substitution at position 6Improved selectivity for Mtb
Compound CAmide group at position 2Increased anticonvulsant efficacy

Research indicates that substituents at the 2 and 6 positions can dramatically alter both potency and selectivity against microbial pathogens .

Study on Antitubercular Activity

A notable study focused on the antitubercular activity of imidazo[1,2-a]pyridine derivatives found that specific modifications enhanced their efficacy against MDR-TB strains. Compounds with a chloro substituent exhibited improved binding affinity to the target enzyme QcrB in Mtb, which is critical for ATP synthesis .

Study on Anticonvulsant Efficacy

Another research effort evaluated the anticonvulsant properties of various imidazo derivatives. The study found that certain compounds could significantly reduce seizure frequency in animal models, demonstrating promise as potential therapeutic agents for epilepsy .

Q & A

Q. What are the established synthetic routes for 6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, and how can purity be optimized?

The synthesis typically involves condensation of 2-aminopyridine derivatives with appropriate carbonyl intermediates. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate can be synthesized via reaction with 3-bromo-2-oxopropanoate, followed by hydrazide formation using excess hydrazine hydrate . Purification is achieved through recrystallization or chromatography, with yields optimized by controlling reaction stoichiometry and temperature (e.g., reflux in ethanol at 80°C for 6 hours). Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the carbohydrazide moiety.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 323.2) .
  • X-ray crystallography : Resolves regiochemistry, as seen in analogous imidazo[1,2-a]pyrazine derivatives .
  • DFT calculations : Predict electronic properties (e.g., charge distribution at C3/C5 positions) to rationalize reactivity .

Q. How does the chloro-substituent influence the compound’s solubility and stability?

The chloro group at C6 enhances lipophilicity, reducing aqueous solubility but improving stability against oxidative degradation. Solubility in polar aprotic solvents (e.g., DMSO, THF) is preferred for reactions. Stability studies under varying pH (2–12) and temperature (25–60°C) reveal decomposition <5% over 24 hours in neutral conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the imidazo[1,2-a]pyridine core?

Regioselective metalation using TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl switches reactivity between C3 and C5 positions. For example:

  • C3 metalation : Achieved with TMPMgCl·LiCl at −60°C in THF, enabling electrophilic quenching (e.g., iodolysis yields 78% C3-substituted product) .
  • C5 metalation : TMP2Zn·2MgCl2·2LiCl at −20°C directs zincation to C5, with allylation or acylation affording 52–85% yields . DFT studies attribute selectivity to intramolecular CH/Cl interactions stabilizing intermediates .

Q. What experimental and computational approaches validate its potential as a corrosion inhibitor?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.5 M HCl show inhibition efficiencies >90% at 10 mM concentrations. Computational modeling (e.g., molecular dynamics simulations) reveals adsorption on mild steel via Cl and carbonyl groups, forming protective films . Synergistic effects with surfactants (e.g., CTAB) enhance performance, reducing corrosion current density by 85% .

Q. How can computational tools predict biological activity, and what assays confirm efficacy?

  • Docking studies : Target kinases (e.g., EGFR) by mimicking ATP binding, with binding energies <−8 kcal/mol .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., MCF-7) show IC50 values <10 µM, correlating with apoptosis markers (caspase-3 activation) .
  • SAR analysis : Electron-withdrawing groups (Cl, NO2) at C6 enhance activity, while bulky substituents reduce bioavailability .

Q. What strategies enable late-stage diversification of the carbohydrazide moiety?

  • Schiff base formation : Condensation with aldehydes/ketones under microwave irradiation (50 W, 5 min) yields hydrazones with >75% efficiency .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, improving solubility and bioactivity .
  • Cross-coupling : Pd(PPh3)4-mediated Negishi couplings with aryl zinc reagents (5 mol% catalyst, 50°C) afford biaryl derivatives (53–64% yield) .

Methodological Notes

  • Contradictions : While and emphasize thermochemical control of regioselectivity, highlights kinetic effects at low temperatures (−60°C vs. −20°C). Resolve by comparing activation energies via Arrhenius plots.
  • Data Gaps : Limited structural data for the exact compound necessitates extrapolation from analogues (e.g., 6-bromo derivatives in corrosion studies ).

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